molecular formula C10H10Cl2N6 B11115961 3-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11115961
M. Wt: 285.13 g/mol
InChI Key: OWWSLNAZZTZHRT-LHHJGKSTSA-N
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Description

3-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is a chemical compound with a complex structure that includes a triazole ring, a hydrazine moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the triazole ring.

    1,2,4-Triazole: Contains the triazole ring but lacks the dichlorophenyl and hydrazine moieties.

    Hydrazine derivatives: Similar in having the hydrazine moiety but differ in other structural aspects.

Uniqueness

3-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of a triazole ring, hydrazine moiety, and dichlorophenyl group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H10Cl2N6

Molecular Weight

285.13 g/mol

IUPAC Name

3-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H10Cl2N6/c1-6-15-17-10(18(6)13)16-14-5-7-2-3-8(11)4-9(7)12/h2-5H,13H2,1H3,(H,16,17)/b14-5+

InChI Key

OWWSLNAZZTZHRT-LHHJGKSTSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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